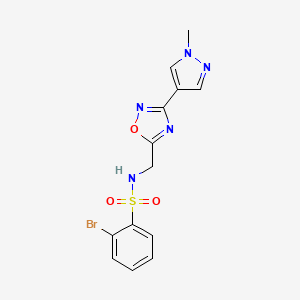

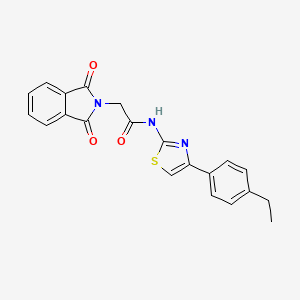

![molecular formula C18H21NO3S B2885930 Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate CAS No. 477858-90-5](/img/structure/B2885930.png)

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, or simply MIPT, is an organic compound with a variety of industrial, medical, and scientific applications. It is a white crystalline solid with a molecular weight of 359.5 g/mol and a melting point of 106-107°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. MIPT is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

科学的研究の応用

Copolymeric Systems for UV-curable Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been investigated for their potential as photoinitiators in UV-curable pigmented coatings. These systems were compared to their low-molecular-weight models, showing different efficiencies and providing insights into the structural requirements and photochemical mechanisms involved in UV curing processes. This study might reflect the broader utility of compounds like Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in advanced material applications (Angiolini et al., 1997).

Molecular Structure and DNA Binding Interactions

The synthesis and characterization of amide-substituted derivatives, including structural analyses and their interactions with DNA, have been explored. These studies involve spectral, voltammetric, and docking investigations to understand the compounds' binding behaviors, providing a foundation for potential therapeutic applications or bioanalytical tools (Arshad et al., 2017).

Graphene Oxide Functionalization for Dye and Copper Removal

Functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane has been studied for enhancing the sorption efficiencies of methylene blue and copper ions. This research demonstrates the potential of modifying materials with specific functional groups to improve environmental remediation technologies (Chen et al., 2016).

Colorimetric Sensor for Cysteine and Homocysteine

A new photochromic diarylethene with a formyl group was synthesized and shown to act as a highly selective colorimetric sensor for cysteine and homocysteine. This compound's interaction with these amino acids causes a notable change in its absorption spectrum, suggesting applications in biochemical sensing and diagnostics (Zheng et al., 2013).

Catalytic Production of Methyl Propanoate

Research on highly active and selective catalysts for producing methyl propanoate via the methoxycarbonylation of ethene highlights the importance of novel catalysts in industrial chemistry and material science. Such studies could guide the development of more efficient and environmentally friendly catalytic processes (Clegg et al., 1999).

特性

IUPAC Name |

methyl 3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDFXUGVJBDBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)

![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)

![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)

![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)